molecular formula C18H17BrN4O2 B2780340 2-bromo-5-methoxy-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide CAS No. 1448053-55-1

2-bromo-5-methoxy-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide

Cat. No.: B2780340
CAS No.: 1448053-55-1
M. Wt: 401.264
InChI Key: OUBDCNUXTRSBBC-UHFFFAOYSA-N
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Description

This compound features a benzamide core substituted with bromo (position 2) and methoxy (position 5) groups. The N-ethyl chain connects to a pyrazole ring, which is further substituted at position 3 with a pyridin-2-yl moiety.

Properties

IUPAC Name

2-bromo-5-methoxy-N-[2-(3-pyridin-2-ylpyrazol-1-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17BrN4O2/c1-25-13-5-6-15(19)14(12-13)18(24)21-9-11-23-10-7-17(22-23)16-4-2-3-8-20-16/h2-8,10,12H,9,11H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUBDCNUXTRSBBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Br)C(=O)NCCN2C=CC(=N2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-5-methoxy-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common approach includes the bromination of 5-methoxybenzoic acid, followed by the formation of the benzamide through an amide coupling reaction. The pyrazolyl-pyridine moiety is then introduced via a nucleophilic substitution reaction, using appropriate reagents and catalysts to facilitate the process.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity while minimizing costs and environmental impact. Techniques such as microwave-assisted synthesis and solvent-free reactions can be employed to achieve these goals. Additionally, the use of continuous flow reactors can improve scalability and efficiency in large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-bromo-5-methoxy-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The bromine atom can be reduced to a hydrogen atom, yielding a debrominated product.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide or thiourea for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to ensure high selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield 2-bromo-5-formyl-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide, while substitution of the bromine atom with an amine can produce 2-amino-5-methoxy-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide.

Scientific Research Applications

2-bromo-5-methoxy-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases, particularly those involving dysregulated cellular signaling pathways.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings with enhanced durability or functionality.

Mechanism of Action

The mechanism of action of 2-bromo-5-methoxy-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide involves its interaction with specific molecular targets and pathways. The pyrazolyl-pyridine moiety is known to bind to certain enzymes or receptors, modulating their activity. This can lead to changes in cellular signaling, gene expression, or metabolic processes, ultimately resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

Structural and Functional Differences

A comparative analysis of key analogs is provided below:

Compound Name Key Structural Features Molecular Weight (g/mol) Notable Properties
Target Compound 2-Bromo-5-methoxy, pyridin-2-yl-pyrazole, ethyl linker ~414 (estimated) High polarity (pyridinyl), flexible ethyl linker, potential for kinase binding .
2-Bromo-5-methoxy-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}benzamide 2-Bromo-5-methoxy, 1-methyl-pyrazole, phenyl group at pyrazole-4 414.303 Increased lipophilicity (methyl-phenyl), possible π-π stacking .
2-Bromo-N-[1-(4-methylbenzyl)-1H-pyrazol-5-yl]benzamide 2-Bromo, 4-methylbenzyl substituent on pyrazole 370.24 High lipophilicity (benzyl group), reduced solubility .
N-((5Z)-5-{[3-(3-bromo-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)-4-methylbenzamide Thiazolidinone core, thioxo group, bromo-methoxyphenyl substituent 619.56 Sulfur-containing groups may enhance metabolic stability but increase toxicity .
N-(2-(4-(1H-pyrazol-1-yl)phenyl)ethyl)-N-(pyridin-2-yl)sulfamide Sulfamide linker, pyrazole-phenyl group 399.43 Sulfonamide group introduces acidity, potential for stronger hydrogen bonding .

Key Research Findings

  • Target Compound vs. Compound : The pyridin-2-yl group in the target enhances polarity and solubility compared to the 1-methyl-phenyl analog, which may improve bioavailability in aqueous environments .
  • Target vs.
  • Electron-Withdrawing Effects : Compounds with sulfonamide () or thioxo () groups exhibit stronger electron-withdrawing properties, altering electronic distribution and binding kinetics compared to the target’s amide group .
  • Metabolic Stability: The thiazolidinone ring in may slow hepatic metabolism due to steric hindrance, whereas the pyridinyl group in the target could facilitate faster clearance .

Discussion of Structural Impact on Bioactivity

  • Pyridinyl vs. Phenyl Substitutions : Pyridinyl groups (target compound) enhance hydrogen bonding and dipole interactions, while phenyl groups () favor hydrophobic interactions .
  • Linker Flexibility : Ethyl chains (target) allow adaptive binding, whereas benzyl () or rigid aromatic linkers restrict motion, affecting target engagement .

Biological Activity

The compound 2-bromo-5-methoxy-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound can be represented as follows:

C18H19BrN4O\text{C}_{18}\text{H}_{19}\text{BrN}_4\text{O}

This structure includes a bromine atom, a methoxy group, and a pyrazole moiety, which are significant for its biological interactions.

Anticancer Properties

Research indicates that compounds containing pyrazole and related structures exhibit significant anticancer activity. For instance, derivatives of pyrazole have been tested against various cancer cell lines, showing promising results in inhibiting cell growth. In one study, compounds similar to this compound demonstrated IC50 values ranging from 3.79 µM to 42.30 µM against different cancer cell lines, including MCF7 and NCI-H460 .

Table 1: Anticancer Activity of Similar Pyrazole Derivatives

Compound NameCell LineIC50 (µM)
Compound AMCF73.79
Compound BNCI-H46012.50
Compound CA54926.00

Anti-inflammatory Effects

The pyrazole nucleus is recognized for its anti-inflammatory properties. Compounds derived from this scaffold have been shown to inhibit inflammatory pathways effectively. For example, in animal models, certain pyrazole derivatives exhibited comparable effects to established anti-inflammatory drugs like indomethacin .

Antimicrobial Activity

In vitro studies have reported that pyrazole derivatives possess antimicrobial properties against various bacterial strains. For instance, compounds were screened against E. coli and Bacillus subtilis, showing effective inhibition at concentrations as low as 40 µg/mL .

The biological activity of this compound is likely mediated through multiple mechanisms:

  • Targeting Kinases : Similar compounds have been identified as multikinase inhibitors, affecting pathways involved in cell proliferation and survival.
  • Modulation of Enzyme Activity : The presence of the methoxy group may enhance binding affinity to specific enzymes or receptors, altering their activity.
  • Interference with Signaling Pathways : By interacting with cellular signaling pathways, these compounds can induce apoptosis or inhibit cell cycle progression in cancer cells.

Case Studies

Several studies have highlighted the efficacy of pyrazole derivatives in various therapeutic contexts:

  • Study on Anticancer Activity : A recent investigation into a series of pyrazole derivatives showed significant cytotoxicity against breast cancer cell lines with IC50 values indicating potent activity .
  • Anti-inflammatory Research : In a model of carrageenan-induced edema in mice, certain pyrazole derivatives demonstrated substantial reduction in inflammation comparable to standard treatments .

Q & A

Q. Q: What are the critical steps in synthesizing 2-bromo-5-methoxy-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide?

A: Synthesis involves three primary steps:

Preparation of the pyrazolyl-pyridinyl intermediate : A Suzuki-Miyaura coupling or nucleophilic substitution is used to attach the pyridinyl group to the pyrazole ring.

Activation of the benzamide core : 2-Bromo-5-methoxybenzoic acid is converted to its acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride.

Coupling reaction : The intermediate is reacted with the acyl chloride under basic conditions (e.g., triethylamine in DMF or DMSO) to form the final product .

Key considerations : Solvent choice (polar aprotic solvents like DMF enhance reactivity), temperature control (0–25°C to minimize side reactions), and purification via column chromatography (silica gel, ethyl acetate/hexane gradient).

Advanced Synthesis

Q. Q: How can researchers optimize the coupling reaction yield and purity?

A: Optimization strategies include:

  • Catalyst screening : Palladium-based catalysts (e.g., Pd(PPh₃)₄) improve cross-coupling efficiency.
  • Protecting groups : Temporary protection of the pyrazole nitrogen prevents undesired alkylation during coupling .
  • Reaction monitoring : Use TLC or HPLC to track intermediate formation and adjust stoichiometry.
  • Post-reaction workup : Acid-base extraction removes unreacted starting materials, while recrystallization (e.g., using ethanol/water) enhances purity .

Structural Characterization

Q. Q: Which spectroscopic methods are essential for confirming the compound’s structure?

A:

  • NMR : ¹H/¹³C NMR identifies substituent positions (e.g., methoxy protons at ~3.8 ppm, pyridinyl aromatic protons at 7.5–8.5 ppm) .
  • Mass spectrometry (MS) : High-resolution MS confirms molecular weight (expected: ~430–440 g/mol).
  • HPLC : Purity assessment (>95% by reverse-phase C18 column, acetonitrile/water mobile phase) .

Electronic Effects of Substituents

Q. Q: How does the bromine substituent influence the compound’s electronic properties?

A: The electron-withdrawing bromine at position 2:

  • Reduces electron density on the benzamide ring, enhancing electrophilicity for nucleophilic substitution.
  • Affects hydrogen bonding : Alters interactions with biological targets (e.g., enzymes) via steric and electronic effects.
    Methodological insight : Density Functional Theory (DFT) calculations or Hammett σ constants predict reactivity and guide derivative design .

Biological Activity

Q. Q: What are potential therapeutic targets for this compound?

A:

  • Kinase inhibition : Pyridinyl-pyrazolyl motifs are common in kinase inhibitors (e.g., JAK2, EGFR).
  • Antimicrobial activity : Brominated benzamides show efficacy against Mycobacterium tuberculosis (MIC ~1–10 µM in analogs) .
  • Neurological targets : Similar compounds modulate orexin receptors (e.g., OX1R antagonists for addiction therapy) .

Q. Experimental validation :

  • Enzyme assays : Measure IC₅₀ values against purified kinases.
  • Cell-based studies : Test antiproliferative effects in cancer lines (e.g., HepG2, A549) .

Advanced Mechanistic Studies

Q. Q: How can researchers elucidate the compound’s mechanism of action?

A:

  • X-ray crystallography : Co-crystallize the compound with target proteins (e.g., kinases) to resolve binding modes.
  • Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD) to receptors like OX1R .
  • Metabolic profiling : Use LC-MS to identify metabolites in hepatic microsomes, predicting in vivo stability .

Data Contradictions

Q. Q: How to resolve conflicting reports on bioactivity across studies?

A:

  • Standardize assays : Use identical cell lines (e.g., ATCC-certified), buffer conditions (pH 7.4, 37°C), and controls.
  • Meta-analysis : Pool data from multiple studies (e.g., ChEMBL, PubChem) to identify trends.
  • Reproducibility checks : Validate results in orthogonal assays (e.g., fluorescence-based vs. radiometric kinase assays) .

Stability and Storage

Q. Q: What are optimal storage conditions to ensure compound stability?

A:

  • Short-term : Store at –20°C in anhydrous DMSO (sealed under argon).
  • Long-term : Lyophilize and store at –80°C with desiccants.
  • Stability testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) monitored by HPLC .

Advanced Purification Challenges

Q. Q: How to address polar by-products during purification?

A:

  • Two-step chromatography : Use normal-phase (silica gel) followed by reverse-phase (C18) chromatography.
  • Ion-exchange resins : Remove acidic/basic impurities via Dowex® or Amberlyst® resins.
  • Prep-HPLC : Optimize gradients for high-resolution separation (e.g., 10–90% acetonitrile in 20 min) .

Structure-Activity Relationship (SAR) Design

Q. Q: What strategies guide SAR studies for derivatives?

A:

  • Core modifications : Replace bromine with Cl, F, or CF₃ to alter lipophilicity (clogP 2.5–3.5).
  • Side-chain variation : Substitute pyridinyl with pyrimidinyl or quinolinyl for enhanced target affinity.
  • Bioisosteres : Replace the methoxy group with ethoxy or methylsulfanyl to improve metabolic stability .

Validation : Test derivatives in dose-response assays (e.g., 0.1–100 µM) and compare with lead compound .

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